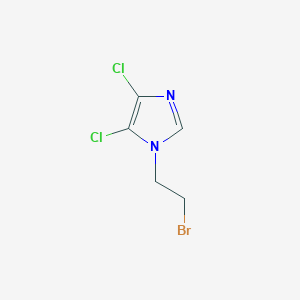

1-(2-bromoethyl)-4,5-dichloro-1H-imidazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4,5-dichloroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrCl2N2/c6-1-2-10-3-9-4(7)5(10)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTBKHPUGKXXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CCBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethyl 4,5 Dichloro 1h Imidazole

Precursor Synthesis of 4,5-Dichloro-1H-imidazole

The creation of the 4,5-dichloro-1H-imidazole core is a critical first step. The methodologies for producing dihaloimidazoles have evolved, with a focus on improving yield, safety, and environmental impact.

The direct halogenation of the imidazole (B134444) ring is a primary method for synthesizing haloimidazoles. However, the chlorination of imidazole presents more challenges compared to its bromination or iodination and typically requires basic conditions to proceed effectively rsc.org.

A well-documented method for the synthesis of 4,5-dichloro-1H-imidazole involves the reaction of imidazole with a chlorinating agent such as sodium hypochlorite (B82951) (NaOCl) rsc.org. This method is an optimization of the earlier Lutz and DeLorenzo procedure researchgate.net. The reaction is based on the principle that the tautomeric nature of the imidazole ring makes the 4 and 5 positions equivalent, leading to dichlorination researchgate.net.

The optimization of this reaction has shown that the molar ratio of imidazole to sodium hypochlorite is a critical factor influencing the yield of 4,5-dichloroimidazole (B103490) (DCI). Studies have indicated that a 1:2 molar ratio of imidazole to sodium hypochlorite provides the optimal yield researchgate.net. Increasing the ratio to 1:4 results in a higher yield than a 1:1 ratio, but lower than the 1:2 ratio, suggesting that the latter is the most efficient for the synthesis researchgate.net. The reaction is typically carried out at room temperature researchgate.net.

Table 1: Effect of Molar Ratio of Imidazole to Sodium Hypochlorite on the Yield of 4,5-Dichloroimidazole

| Molar Ratio (Imidazole:NaOCl) | Percentage Yield (%) |

|---|---|

| 1:1 | Low |

| 1:2 | Optimal (Highest Yield) |

| 1:4 | Higher than 1:1, Lower than 1:2 |

Data derived from Enyeribe, P. A., et al. (2019). researchgate.net

Another established, though potentially more hazardous, approach involves the use of molecular chlorine. This process requires careful handling due to the nature of gaseous chlorine. A patented method describes the conversion of imidazole derivatives into their corresponding hydrochlorides by treatment with hydrogen chloride in the absence of water. This is followed by a reaction with an excess of chlorine at an elevated temperature, typically at the boiling point of the solvent used, which can range from 0° to 250° C nih.gov. Chlorinated aliphatic or aromatic hydrocarbons such as chloroform, carbon tetrachloride, or dichlorobenzene are often used as solvents for this reaction nih.gov.

Modern synthetic chemistry emphasizes the development of greener and more efficient catalytic methods. While specific modern advancements for the synthesis of 4,5-dichloro-1H-imidazole are not extensively documented in recent literature, general trends in imidazole synthesis point towards several potential avenues for improvement.

The use of solid-supported reagents and catalysts is a key area of modern synthetic chemistry. These approaches can simplify product purification and reduce waste. For instance, the development of solid acid or base catalysts could provide alternatives to the use of strong acids or bases in solution ias.ac.in.

Another area of advancement is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction rates and improve yields. Microwave-assisted synthesis has been successfully applied to the preparation of various imidazole derivatives, often leading to shorter reaction times and cleaner reactions nih.govlookchem.com. The application of such techniques to the chlorination of imidazole could represent a significant advancement.

Furthermore, "green chemistry" principles encourage the use of less hazardous reagents and solvents. The use of sodium hypochlorite is considered a greener alternative to molecular chlorine researchgate.net. Research into other novel, less hazardous chlorinating agents is an ongoing area of interest in heterocyclic chemistry researchgate.net.

N-Alkylation Strategies for 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole Formation

The introduction of the 2-bromoethyl group at the N-1 position of 4,5-dichloro-1H-imidazole is the final step in the synthesis of the target compound. This transformation requires careful control to ensure regioselectivity and to minimize side reactions.

The N-alkylation of unsymmetrical imidazoles can potentially lead to two different isomers. In the case of 4,5-dichloro-1H-imidazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the issue of regioselectivity for the initial alkylation. The primary challenge in the reaction with 1,2-dibromoethane (B42909) is to achieve mono-alkylation, preventing the second bromine atom from reacting further to form undesired byproducts, such as a dimerized imidazole linked by an ethylene (B1197577) bridge or subsequent quaternization.

The presence of two electron-withdrawing chloro groups on the imidazole ring deactivates the nucleophilicity of the nitrogen atoms, which can influence the reaction conditions required for alkylation. The regioselectivity of N-alkylation in azoles is also influenced by steric and electronic effects of the substituents on the ring and the nature of the alkylating agent and reaction conditions beilstein-journals.orgnih.gov. For dihalo-substituted imidazoles, the electronic deactivation must be overcome to achieve efficient alkylation.

The optimization of reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of byproducts. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

The selection of a suitable base is critical for deprotonating the imidazole nitrogen, thereby activating it for nucleophilic attack on the 1,2-dibromoethane. Common bases used for N-alkylation of imidazoles include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and stronger bases like sodium hydride (NaH) researchgate.netorganic-chemistry.org. The strength of the base can influence the concentration of the imidazolide (B1226674) anion and thus the reaction rate.

The choice of solvent plays a significant role in the solubility of the reactants and the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed for N-alkylation reactions as they can solvate the cation of the base while leaving the anion relatively free to act as a nucleophile organic-chemistry.org.

Temperature control is also essential. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired side products from further reaction of the initially formed this compound.

A significant challenge in using dihaloalkanes as alkylating agents is preventing the second halide from reacting. One strategy to favor mono-alkylation is to use a large excess of the dihaloalkane, which increases the statistical probability of the imidazolide anion reacting with a fresh molecule of the alkylating agent rather than the already mono-substituted product phasetransfercatalysis.com.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases, which is often the case in the N-alkylation of imidazoles using an inorganic base in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the imidazolide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides phasetransfercatalysis.com.

The use of PTC can offer several advantages, including milder reaction conditions, faster reaction rates, and the ability to use less expensive inorganic bases. The efficacy of a phase-transfer catalyst depends on its ability to effectively extract the anion into the organic phase and its stability under the reaction conditions. The choice of catalyst can significantly impact the reaction outcome, and different catalysts may exhibit varying levels of efficiency for a specific transformation researchgate.net.

For the bromoethylation of 4,5-dichloro-1H-imidazole, a solid-liquid PTC system could be employed, where solid potassium hydroxide (B78521) or carbonate is used as the base in an organic solvent with a phase-transfer catalyst. This approach can simulate high-dilution conditions by controlling the concentration of the reactive imidazolide anion in the organic phase through the catalyst loading, thereby enhancing the selectivity for mono-alkylation phasetransfercatalysis.com.

Table 2: Common Phase-Transfer Catalysts for N-Alkylation of Heterocycles

| Catalyst | Abbreviation | Typical Application |

|---|---|---|

| Tetrabutylammonium bromide | TBAB | General purpose PTC for various SN2 reactions. |

| Tetrabutylammonium hydrogen sulfate | TBAHS | Often used in reactions involving aqueous phases. |

| Benzyltriethylammonium chloride | TEBAC | Effective for a range of alkylation reactions. |

| 18-Crown-6 | - | Specifically complexes with potassium ions, enhancing the reactivity of the counter-anion. |

This table provides examples of catalysts used in N-alkylation reactions in general; specific efficacy for the target reaction may vary.

Alternative Synthetic Approaches to Imidazole Derivatives with Bromoethyl Substituents

Beyond direct alkylation, other synthetic strategies can be employed to construct the this compound framework. These include building the imidazole ring with the bromoethyl substituent already incorporated into one of the precursors.

Cyclization Reactions for Imidazole Ring Formation with Bromoethyl Components

The formation of the imidazole ring itself can be a key step in introducing the desired substituents. Cyclization reactions offer a versatile approach to constructing the imidazole core. rsc.org One potential strategy involves the reaction of a suitably substituted 1,2-dicarbonyl compound with an amidine precursor that already contains the bromoethyl group.

For instance, a plausible, though not explicitly documented, route could involve the cyclocondensation of dichlorotartaric acid derivative with N-(2-bromoethyl)amidine. The reaction conditions would need to be carefully optimized to favor the desired cyclization and prevent side reactions of the bromoethyl group. Various catalysts, including metal catalysts, can be employed to facilitate such cyclizations. chim.it

A representative, albeit generalized, cyclization approach is outlined in the following table:

| Reaction Type | Key Precursors | Potential Catalyst | Key Bond Formations |

| Condensation/Cyclization | Dichloro-1,2-dicarbonyl compound, N-(2-bromoethyl)amidine | Acid or base catalysis | Two C-N bonds forming the imidazole ring. |

| Metal-Catalyzed Cycloaddition | Suitably functionalized alkynes and nitrogen sources containing a bromoethyl group | Gold or Silver catalysts | Stepwise formation of the imidazole ring via intermediates. chim.it |

Multi-Component Reactions for Substituted Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. bohrium.comnih.gov MCRs are characterized by their high atom economy, step economy, and the ability to generate molecular diversity. researchgate.netbohrium.com

Several MCRs are known for the synthesis of substituted imidazoles. rsc.orgasianpubs.org A hypothetical MCR for the synthesis of this compound could involve the reaction of a dichloro-1,2-dicarbonyl compound (like dichlorobenzil), an aldehyde, an amine source (like ammonium acetate), and a primary amine bearing a bromoethyl group (2-bromoethylamine). niscpr.res.innih.gov The choice of catalyst is crucial in MCRs to control the reaction pathway and achieve high yields of the desired product. rsc.org Microwave irradiation can also be effectively coupled with MCRs to accelerate the reaction. niscpr.res.innih.govmdpi.combeilstein-journals.org

A summary of potential MCR approaches is provided in the table below:

| MCR Type | Reactants | Catalyst/Conditions | Product Type |

| Four-Component Reaction | Dichloro-1,2-dicarbonyl, Aldehyde, 2-Bromoethylamine, Ammonium Acetate | Acid catalyst (e.g., p-TSA), Microwave irradiation | 1,2,4,5-tetrasubstituted imidazole. nih.gov |

| Three-Component Reaction | Dichloro-1,2-dicarbonyl, Aldehyde, Ammonium salts | Lewis or Brønsted acid, Solvent-free or in a suitable solvent | 2,4,5-trisubstituted imidazole (if primary amine is not used). rsc.orgasianpubs.org |

Mechanistic Insights into the Reactivity of 1 2 Bromoethyl 4,5 Dichloro 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The reactivity of the imidazole ring is significantly modulated by the substituents attached to it. In the case of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole, both the chlorine atoms and the N-1 side chain exert profound electronic and steric effects.

The presence of two chlorine atoms at the C-4 and C-5 positions of the imidazole ring has a dominant influence on its chemical reactivity. Chlorine atoms are highly electronegative and act as potent electron-withdrawing groups through the inductive effect. This withdrawal of electron density significantly deactivates the imidazole ring towards electrophilic substitution reactions. researchgate.net Aromatic systems with reduced electron density are less susceptible to attack by electrophiles, which seek electron-rich centers. researchgate.net Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the imidazole core of this molecule are expected to be substantially more difficult compared to an unsubstituted imidazole.

Conversely, the electron-withdrawing nature of the dichloro substituents enhances the Lewis basicity of the imidazole ring. This deactivation also makes the ring theoretically more susceptible to nucleophilic aromatic substitution, although such reactions are generally less common for electron-rich imidazole systems. The primary effect of the dichloro-substitution is a general stabilization and reduction in the aromatic reactivity of the imidazole core toward electrophiles. researchgate.net

| Reaction Type | Influence of Dichloro-Groups | Mechanistic Rationale | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strong Deactivation | Inductive electron withdrawal by chlorine atoms reduces the ring's electron density, making it less attractive to electrophiles. | researchgate.net |

| Nucleophilic Aromatic Substitution | Potential Activation (relative) | Reduction in electron density can make the ring carbon atoms more susceptible to attack by strong nucleophiles. | |

| Lewis Basicity | Enhanced | The electron-withdrawing groups increase the partial positive charge on the ring atoms, influencing coordination properties. |

The 1-(2-bromoethyl) group introduces a highly reactive electrophilic center into the molecule, which often directs the course of chemical transformations. The carbon-bromine bond is relatively weak and polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This functionality makes the bromoethyl moiety a potent alkylating agent, susceptible to attack by a wide range of nucleophiles.

This inherent reactivity can steer transformations away from the deactivated imidazole core. Nucleophiles will preferentially attack the electrophilic CH₂-Br group rather than the electron-deficient ring. This moiety is crucial in the synthesis of more complex molecules, including N-heterocyclic carbene (NHC) precursors. semanticscholar.orgnih.gov The N-1 side chain can undergo substitution reactions that are often the first step in building larger molecular architectures or in forming coordination complexes. The reactivity of this side chain can also lead to intramolecular reactions, as discussed in the following section.

Intramolecular Cyclization Reactions and Annulation Pathways

The strategic positioning of the reactive bromoethyl side chain at the N-1 position facilitates intramolecular cyclization, a key pathway for the synthesis of fused heterocyclic systems.

The this compound molecule is pre-organized for intramolecular annulation. The lone pair of electrons on the N-3 nitrogen of the imidazole ring can act as an internal nucleophile, attacking the electrophilic carbon atom of the bromoethyl side chain. This intramolecular SN2 reaction results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

This process leads to the creation of a fused bicyclic system, specifically a substituted dichloro-2,3-dihydro-1H-imidazo[1,2-a]imidazolium salt. Such cyclization reactions are a powerful tool in synthetic chemistry for constructing complex polycyclic scaffolds from relatively simple linear precursors. rsc.orgresearchgate.net The resulting fused systems are of interest in medicinal chemistry and materials science. nih.govnih.gov

The pathway for intramolecular cyclization typically proceeds through a well-defined transition state to form a stable or transient intermediate. nih.gov For this compound, the reaction is initiated by the nucleophilic attack of the N-3 nitrogen onto the bromine-bearing carbon of the side chain.

Proposed Reaction Pathway:

Nucleophilic Attack: The N-3 atom of the imidazole ring attacks the terminal carbon of the bromoethyl group.

Transition State: A five-membered ring transition state is formed where the new C-N bond is partially formed and the C-Br bond is partially broken.

Intermediate Formation: The C-Br bond fully cleaves, releasing a bromide anion and forming a fused, bicyclic imidazolium (B1220033) cation as the key intermediate. researchgate.netresearchgate.net

This cationic intermediate is a key species that can be isolated as a salt or used in situ for further reactions. nih.gov The stability and subsequent reactivity of this intermediate are influenced by the reaction conditions, such as solvent and temperature, as well as by the electronic effects of the dichloro-substituents on the imidazole ring. nih.gov

| Species | Description | Role in Pathway |

|---|---|---|

| Reactant | This compound | Starting material for the cyclization. |

| Transition State | [5-membered ring structure with partial C-N and C-Br bonds] | The highest energy point along the reaction coordinate leading to the product. |

| Intermediate | Dichloro-2,3-dihydro-1H-imidazo[1,2-a]imidazolium cation | A key bicyclic cationic species formed after the bromide ion departs. |

| By-product | Bromide ion (Br⁻) | The leaving group from the SN2 reaction. |

Quaternization Reactions at the Imidazole Nitrogen

Quaternization involves the alkylation of the tertiary nitrogen atom (N-3) in the imidazole ring, converting it into a positively charged quaternary ammonium (B1175870) center. This reaction is a fundamental process for N-heterocycles and is particularly important for generating imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) and ionic liquids.

In this compound, the N-3 nitrogen retains its nucleophilic character and is available for reaction with external electrophiles, such as alkyl halides. For example, treatment with an alkylating agent like methyl iodide or benzyl (B1604629) bromide would result in the formation of a 1-(2-bromoethyl)-3-alkyl-4,5-dichloro-1H-imidazolium salt. nih.gov

The reaction rate may be somewhat slower compared to an imidazole without electron-withdrawing groups, as the dichloro substituents reduce the nucleophilicity of the N-3 atom. However, the reaction proceeds under standard alkylation conditions to yield the corresponding quaternary salts. nih.gov These resulting imidazolium salts are valuable intermediates in organic synthesis.

| Alkylating Agent | Expected Product Name | Product Class |

|---|---|---|

| Methyl iodide (CH₃I) | 1-(2-bromoethyl)-4,5-dichloro-3-methyl-1H-imidazolium iodide | Quaternary Imidazolium Salt |

| Ethyl bromide (CH₃CH₂Br) | 1-(2-bromoethyl)-3-ethyl-4,5-dichloro-1H-imidazolium bromide | Quaternary Imidazolium Salt |

| Benzyl chloride (C₆H₅CH₂Cl) | 3-benzyl-1-(2-bromoethyl)-4,5-dichloro-1H-imidazolium chloride | Quaternary Imidazolium Salt |

Derivatization at the N-3 Position Leading to Imidazolium Salts

The quaternization of the N-3 position of this compound is a key reaction for the synthesis of a diverse range of 1,3-disubstituted 4,5-dichloroimidazolium salts. This process, a type of N-alkylation, typically involves the reaction of the imidazole with an alkylating agent. The lone pair of electrons on the N-3 nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged imidazolium cation.

The general reaction for the derivatization at the N-3 position can be represented as follows:

This compound + R-X → [1-(2-bromoethyl)-3-R-4,5-dichloro-1H-imidazolium]⁺ X⁻

Where R represents an alkyl or aryl group and X is a halide or another suitable leaving group. The choice of the alkylating agent (R-X) allows for the introduction of various functionalities at the N-3 position, thereby tuning the steric and electronic properties of the resulting imidazolium salt. These salts are often valuable as precursors to N-heterocyclic carbenes.

Table 1: Examples of N-3 Derivatization of Imidazoles

| Starting Imidazole | Alkylating Agent | Product Imidazolium Salt |

| 1-Benzylimidazole | Benzyl chloride | 1,3-Dibenzylimidazolium chloride |

| 1-Mesitylimidazole | Mesityl bromide | 1,3-Dimesitylimidazolium bromide |

| 1-(2,6-Diisopropylphenyl)imidazole | 2,6-Diisopropylphenyl bromide | 1,3-Bis(2,6-diisopropylphenyl)imidazolium bromide |

This table provides generalized examples of N-alkylation reactions on different imidazole derivatives to form imidazolium salts.

Kinetics and Thermodynamics of Quaternization Processes

The kinetics and thermodynamics of the quaternization of this compound are critical for understanding the reaction mechanism and optimizing reaction conditions. This type of reaction, known as the Menshutkin reaction, involves the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide.

The rate of the quaternization reaction is influenced by several factors, including the nature of the solvent, the steric and electronic properties of the imidazole substrate, and the reactivity of the alkylating agent. Polar aprotic solvents are generally favored as they can stabilize the charged transition state, thereby increasing the reaction rate. The electron-withdrawing chloro groups at the C-4 and C-5 positions of the imidazole ring decrease the nucleophilicity of the N-3 nitrogen, which can lead to slower reaction rates compared to unsubstituted imidazoles.

Thermodynamically, the formation of the imidazolium salt is typically an exothermic process, driven by the formation of a stable ionic salt. However, the precise enthalpy and entropy changes would depend on the specific reactants and reaction conditions. Detailed kinetic studies, often involving monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography, are necessary to determine the rate constants and activation parameters for the quaternization of this specific imidazole derivative. Similarly, calorimetric studies would be required to determine the thermodynamic parameters. To date, specific kinetic and thermodynamic data for the quaternization of this compound is not extensively available in the public domain, necessitating further experimental investigation.

Precursor Chemistry for N-Heterocyclic Carbenes (NHCs)

Imidazolium salts are the direct precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have found widespread application as ligands in organometallic chemistry and as organocatalysts. The 1,3-disubstituted 4,5-dichloroimidazolium salts derived from this compound are valuable precursors for the generation of dihalogenated imidazolylidenes.

Generation of Dihalogenated Imidazolylidenes

The generation of a dihalogenated imidazolylidene from its corresponding imidazolium salt precursor is typically achieved through deprotonation of the C-2 proton using a strong base. The acidity of this proton is significantly enhanced by the positive charge on the imidazolium ring.

The general reaction is as follows:

[1-(2-bromoethyl)-3-R-4,5-dichloro-1H-imidazolium]⁺ X⁻ + Base → 1-(2-bromoethyl)-3-R-4,5-dichloro-1H-imidazol-2-ylidene + [Base-H]⁺ X⁻

The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions. Common bases used for this purpose include sodium hydride, potassium tert-butoxide, and organolithium reagents. The resulting dihalogenated NHC is a highly reactive species that is typically generated in situ for immediate use in subsequent reactions. The presence of the electron-withdrawing chlorine atoms at the C-4 and C-5 positions can influence the stability and reactivity of the resulting carbene. Research has shown that NHCs derived from 4,5-dichloro-1H-imidazole can be used to synthesize metal complexes, such as silver(I)-NHC complexes, which have been investigated for their biological activity.

Chemical Transformations and Ligand Properties of Derived NHCs

Dihalogenated N-heterocyclic carbenes derived from this compound exhibit a rich and versatile chemistry. As strong σ-donating ligands, they form stable complexes with a wide range of transition metals. The strength of the metal-carbene bond is a key feature of these complexes, often leading to enhanced stability and catalytic activity compared to analogous phosphine-based catalysts.

The chemical transformations involving these NHCs are diverse. They can participate in a variety of catalytic cycles, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), metathesis, and hydrogenation reactions. The electronic properties of the NHC ligand, influenced by the chloro substituents, can be fine-tuned to modulate the catalytic activity of the metal center. The electron-withdrawing nature of the chlorine atoms can decrease the electron-donating ability of the carbene compared to non-halogenated analogues, which can have a significant impact on the catalytic performance.

The ligand properties of these dihalogenated NHCs are characterized by their strong σ-donor capacity and their steric bulk, which can be adjusted by varying the substituent at the N-3 position. This steric hindrance can be advantageous in catalysis by promoting reductive elimination and preventing catalyst deactivation pathways.

Table 2: Properties and Applications of Dihalogenated NHC Ligands

| Property | Description |

| Electronic Properties | Strong σ-donors; electron-donating strength can be modulated by the halogen substituents. |

| Steric Properties | Steric bulk is tunable by modifying the N-substituents, influencing catalytic selectivity and stability. |

| Coordination Chemistry | Form stable complexes with a wide array of transition metals. |

| Catalytic Applications | Used in cross-coupling reactions, metathesis, and other important organic transformations. |

This table summarizes the key properties and applications of dihalogenated N-heterocyclic carbene ligands.

Further research into the synthesis and reactivity of NHCs derived from this compound is expected to uncover new catalytic applications and provide deeper insights into the structure-activity relationships of these versatile ligands.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromoethyl 4,5 Dichloro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing clear evidence for the compound's constitution.

The structural confirmation of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole is readily achieved by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the imidazole (B134444) ring and the alkyl chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons of the imidazole ring and the bromoethyl side chain.

Imidazole Proton (H-2): A singlet is anticipated for the proton at the C-2 position of the imidazole ring. In related imidazole derivatives, this proton typically resonates in the downfield region of 6.7–7.7 ppm, a result of the aromatic nature of the heterocycle. nuph.edu.ua

Bromoethyl Protons (-CH₂-N): The methylene (B1212753) group directly attached to the imidazole nitrogen (N-1) is expected to appear as a triplet. Its chemical shift would be influenced by the adjacent nitrogen atom and the bromine atom, likely placing it in the range of 3.5–4.5 ppm.

Bromoethyl Protons (-CH₂-Br): The methylene group bonded to the bromine atom is also expected to be a triplet, shifted further downfield due to the strong deshielding effect of the bromine atom, likely appearing in the 3.4–3.8 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five signals are expected.

Imidazole Carbons (C-4 and C-5): Due to the presence of electron-withdrawing chlorine atoms, the signals for C-4 and C-5 are expected to be shifted downfield. In similar 1,2-diaryl-1H-4,5-dihydroimidazoles, these carbons appear in distinct regions that are sensitive to the substitution pattern. nih.gov

Imidazole Carbon (C-2): The C-2 carbon, situated between two nitrogen atoms, typically appears in the range of 125–145 ppm. rsc.org

Bromoethyl Carbons (-CH₂-N and -CH₂-Br): The carbon of the methylene group attached to the nitrogen is expected around 45–55 ppm, while the carbon bonded to the bromine atom would appear further upfield, typically in the 25–35 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.5 - 7.8 (s) | - |

| -CH₂-N | ~4.3 - 4.6 (t) | ~48 - 52 |

| -CH₂-Br | ~3.6 - 3.9 (t) | ~28 - 32 |

| C-2 | - | ~135 - 140 |

| C-4 | - | ~115 - 120 |

| C-5 | - | ~120 - 125 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a clear cross-peak would be observed between the two methylene groups of the bromoethyl chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the two methylene groups by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key correlations would include the one between the H-2 proton and the C-4/C-5 carbons, and between the -CH₂-N protons and the C-2 and C-5 carbons of the imidazole ring, confirming the N-1 substitution position.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectra of this compound would be characterized by vibrations of the imidazole ring and the bromoethyl substituent. ijfmr.com

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850–3000 cm⁻¹ region. The aromatic C-H stretch of the imidazole H-2 proton would appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the imidazole ring are expected in the 1450–1600 cm⁻¹ region. rsc.org

C-N Stretching: Vibrations corresponding to the C-N bonds of the ring and the alkyl chain would be found in the 1000–1300 cm⁻¹ range.

C-Cl Stretching: The presence of two chlorine atoms on the imidazole ring will give rise to strong C-Cl stretching bands, typically in the 600–800 cm⁻¹ region.

C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on typical group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=N / C=C Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns.

For this compound (C₅H₅BrCl₂N₂), the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of three halogen atoms: one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a complex cluster of peaks for the molecular ion.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several pathways:

Loss of the Bromoethyl Group: A common fragmentation pathway involves the cleavage of the N-C bond, leading to the formation of a stable 4,5-dichloro-1H-imidazole cation.

Alpha-Cleavage: Cleavage of the C-C bond in the ethyl side chain could lead to the loss of a ·CH₂Br radical.

Loss of Halogen Atoms: Fragmentation may also involve the sequential loss of bromine and chlorine radicals from the molecular ion. The fragmentation pathways of natural products and other complex molecules can be predicted using established rules and computational methods. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted m/z values are for the most abundant isotopes.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₅H₅⁷⁹Br³⁵Cl₂N₂]⁺ | 242 |

| [M - Br]⁺ | [C₅H₅³⁵Cl₂N₂]⁺ | 163 |

| [M - CH₂Br]⁺ | [C₄H₃³⁵Cl₂N₂]⁺ | 149 |

| [C₃H₂³⁵Cl₂N₂]⁺ | 4,5-dichloro-1H-imidazolyl cation | 136 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of related structures allows for a reliable prediction of its key geometric parameters. impactfactor.org

The crystal structure of a related compound, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, has been determined, providing insight into the geometry of substituted imidazole rings. researchgate.net Similarly, structures of other N-alkylated imidazoles have been reported. nih.gov Based on these analogues, the imidazole ring in the title compound is expected to be planar. The 2-bromoethyl substituent will likely adopt a conformation that minimizes steric hindrance with the ring.

Intermolecular interactions in the solid state could include weak C-H···N or C-H···Cl hydrogen bonds, as well as halogen bonding (Cl···Cl, Cl···Br, or Br···N interactions), which would influence the crystal packing. The precise arrangement of molecules in the crystal lattice would determine the unit cell parameters and space group.

Table 4: Predicted X-ray Crystallography Parameters for this compound Predicted values are based on analysis of similar crystal structures.

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Imidazole Ring | Planar |

| C4-Cl Bond Length | ~1.70 - 1.74 Å |

| C5-Cl Bond Length | ~1.70 - 1.74 Å |

| N1-C(ethyl) Bond Length | ~1.47 - 1.49 Å |

| C(ethyl)-Br Bond Length | ~1.92 - 1.96 Å |

| Intermolecular Interactions | Halogen bonding, C-H···N contacts |

Computational Chemistry and Theoretical Studies on 1 2 Bromoethyl 4,5 Dichloro 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Energy

No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, or calculated energies of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole using Density Functional Theory.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the charge distribution map for this compound. Such analyses are crucial for predicting the molecule's reactivity and kinetic stability.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Reaction Pathway Mapping

No computational studies detailing the transition state structures, reaction coordinates, or potential energy surfaces for reactions involving this compound were identified.

Activation Energy and Reaction Rate Constant Predictions

Information regarding the calculated activation energies or predicted reaction rate constants for chemical transformations of this compound is not present in the available literature.

Conformational Analysis and Intermolecular Interactions

A conformational analysis of the flexible bromoethyl side chain and a theoretical study of the potential intermolecular interactions (such as hydrogen bonding or halogen bonding) for this compound have not been reported.

Applications of 1 2 Bromoethyl 4,5 Dichloro 1h Imidazole in Synthetic Organic Chemistry and Materials Science

Building Block in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole, possessing both an electrophilic bromoethyl group and a nucleophilic imidazole (B134444) core, renders it an excellent starting material for the construction of fused and complex heterocyclic systems. These intricate molecular architectures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.

The primary route to complex heterocycles involves intramolecular or intermolecular cyclization reactions. The bromoethyl moiety can act as an electrophile, reacting with nucleophiles to form new rings. For instance, reaction with a sulfur nucleophile, such as thiourea, can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. Similarly, reaction with amines or other nitrogen-based nucleophiles can yield a variety of nitrogen-containing fused bicyclic systems. nih.gov The electron-withdrawing nature of the two chlorine atoms on the imidazole ring influences the reactivity of the N-1 nitrogen, which can be a critical factor in directing the cyclization pathway.

| Reactant | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Thiourea | Dichloro-substituted imidazo[2,1-b]thiazole | Intermolecular cyclization |

| Primary Amines | Substituted imidazo[1,2-a]pyrazines | Intermolecular cyclization |

| Sodium Azide followed by reduction and cyclization | Dichloro-substituted imidazo[1,2-a]imidazoles | Multi-step synthesis |

Role in the Development of Ionic Liquids and Other Functional Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and functional materials due to their negligible vapor pressure, high thermal stability, and tunable properties. Imidazolium-based ILs are among the most common, and this compound is a key precursor for their synthesis.

The synthesis of imidazolium-based ionic liquids from this precursor involves a quaternization reaction, where the bromoethyl group reacts with a nucleophile, such as an N-alkylimidazole or a trialkylphosphine, to form a new covalent bond and generate a cationic imidazolium (B1220033) salt. The properties of the resulting ionic liquid can be finely tuned by varying the nature of the nucleophile and the counter-anion. The presence of the dichloro substituents on the imidazole ring can impart specific properties, such as increased thermal stability or modified solubility characteristics, to the final ionic liquid.

Furthermore, the reactive bromoethyl group allows for the incorporation of the 4,5-dichloro-1H-imidazole moiety into polymeric structures, leading to the development of functional materials. For example, it can be copolymerized with other monomers to create polymers with enhanced thermal stability, flame retardancy, or specific conductive properties. These materials have potential applications in areas such as polymer electrolytes for batteries, gas separation membranes, and advanced coatings.

| Reactant/Process | Resulting Functional Material | Potential Application |

|---|---|---|

| N-methylimidazole | 1-(2-(3-methyl-1H-imidazol-3-ium-1-yl)ethyl)-4,5-dichloro-1H-imidazole bromide | Ionic Liquid |

| Triethylphosphine | 1-(2-(triethylphosphonio)ethyl)-4,5-dichloro-1H-imidazole bromide | Ionic Liquid |

| Polymerization with vinyl monomers | Functionalized polymers | Flame retardant materials, polymer electrolytes |

Precursor for Ligands in Coordination Chemistry and Catalysis

The 4,5-dichloro-1H-imidazole core is a precursor to a class of ligands known as N-heterocyclic carbenes (NHCs). NHCs are potent sigma-donating ligands that form strong bonds with metal centers, leading to highly stable and catalytically active metal complexes. The synthesis of NHC ligands from this compound typically involves its reaction with a base to form an imidazolium salt, which is then deprotonated to yield the free carbene. This carbene can then be coordinated to a variety of metal centers.

For instance, silver(I)-NHC complexes derived from 4,5-dichloro-1H-imidazole have been synthesized and investigated for their potential applications. researchgate.netias.ac.innih.gov These complexes are often stable to air and moisture, making them attractive for use in catalysis. The general synthetic route involves the formation of an imidazolium salt from a derivative of 4,5-dichloro-1H-imidazole, which is then reacted with a silver salt, such as silver(I) oxide or silver acetate, to form the Ag(I)-NHC complex. researchgate.net

These metal-NHC complexes have shown promise in a range of catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions. The electronic properties of the NHC ligand, which are influenced by the chloro substituents on the imidazole ring, can significantly impact the catalytic activity and selectivity of the metal complex.

| Metal Center | Complex Type | Potential Catalytic Application |

|---|---|---|

| Silver (Ag) | Ag(I)-NHC Complex | Transmetalation agent, antimicrobial applications |

| Palladium (Pd) | Pd(II)-NHC Complex | Suzuki, Heck, and Sonogashira cross-coupling reactions |

| Ruthenium (Ru) | Ru(II)-NHC Complex | Olefin metathesis, hydrogenation |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis often involves palladium-catalyzed intramolecular C–H activation or nucleophilic substitution reactions. For example, bromoethyl groups can be introduced via alkylation of imidazole precursors using 1,2-dibromoethane under basic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Yields (~68%) are influenced by steric hindrance and electronic effects of substituents, as observed in analogous imidazole syntheses .

- Characterization : Post-synthesis purification via column chromatography (Rf = 0.35 in PE–EtOAc 3:7) and spectroscopic confirmation (e.g., IR peaks at 1489 cm⁻¹ for C–Br and 1242 cm⁻¹ for C–Cl) are critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- FTIR : Prioritize C–Br (590 cm⁻¹) and C–Cl (745 cm⁻¹) stretching vibrations, as well as imidazole ring C=N (1611 cm⁻¹) .

- ¹H NMR : Look for imidazole proton signals (δ 7.36–8.35 ppm) and ethylenic protons (δ 3.5–4.5 ppm for –CH₂Br) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can computational approaches like molecular docking and ADMET analysis guide the development of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities to targets like EGFR (PDB ID: 1M17). Prioritize derivatives with hydrogen bonds to key residues (e.g., Thr766, Met769) and hydrophobic interactions .

- ADMET Analysis : Employ SwissADME to predict pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) and toxicity (e.g., Ames test for mutagenicity). Substituents like –Cl and –Br may enhance metabolic stability but require careful toxicity screening .

Q. What insights into molecular conformation and packing can be gained from X-ray crystallographic studies of similar imidazole derivatives, and how do these findings inform drug design?

- Methodological Answer :

- Crystal Structure Analysis : For analogs like 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, X-ray data reveal dihedral angles (30.1–64.3°) between substituents and the imidazole core, influencing steric interactions and solubility .

- Software Tools : SHELXL (for refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids) are essential for resolving structural ambiguities .

Q. When encountering discrepancies in synthetic yields or unexpected byproducts, what systematic strategies can researchers employ to troubleshoot and optimize the reaction pathway?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products or dimerization byproducts). Adjust stoichiometry of bromoethylating agents to minimize side reactions .

- Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, reducing Pd catalyst from 5 mol% to 2 mol% may suppress Pd-black formation while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.